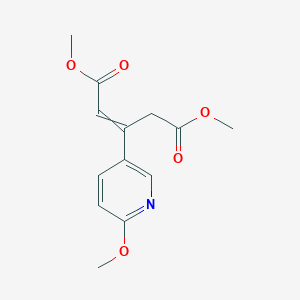![molecular formula C15H14N2 B13872730 1-Phenethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13872730.png)
1-Phenethyl-1H-pyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenethyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a pyrrolo[3,2-b]pyridine core with a phenethyl group attached, making it a versatile scaffold for the development of novel therapeutic agents and other chemical entities.
Preparation Methods
The synthesis of 1-Phenethyl-1H-pyrrolo[3,2-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Madelung synthesis and Fischer indole synthesis have been modified to prepare various derivatives of pyrrolo[3,2-b]pyridine . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often employing catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
1-Phenethyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often facilitated by reagents like halogens or alkylating agents.
Nitration, Nitrosation, Bromination, and Iodination: These reactions predominantly occur at the 3-position of the pyrrolo[3,2-b]pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically introduces a nitro group at the 3-position, while bromination adds a bromine atom at the same position.
Scientific Research Applications
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic properties.
Biology: The compound has shown promise as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anticancer agent, particularly in targeting fibroblast growth factor receptors (FGFRs)
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenethyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition can lead to reduced cell proliferation, migration, and angiogenesis, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
1-Phenethyl-1H-pyrrolo[3,2-b]pyridine can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but differs in the position of the nitrogen atom in the pyridine ring.
1H-pyrazolo[3,4-b]pyridine: Another related compound with a pyrazole ring fused to the pyridine ring.
1H-pyrrolo[2,3-c]pyridine: This compound has a different fusion pattern of the pyrrole and pyridine rings.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenethyl group, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C15H14N2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(2-phenylethyl)pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C15H14N2/c1-2-5-13(6-3-1)8-11-17-12-9-14-15(17)7-4-10-16-14/h1-7,9-10,12H,8,11H2 |
InChI Key |
IWXRVQSRXNFQCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC3=C2C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Benzenesulfonyl)phenyl]-3-bromobutan-2-one](/img/structure/B13872659.png)
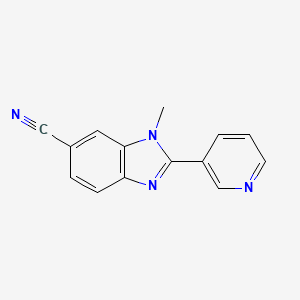
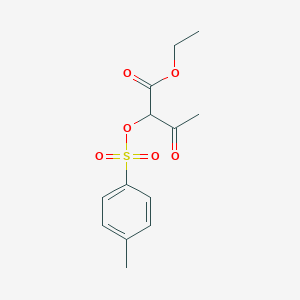
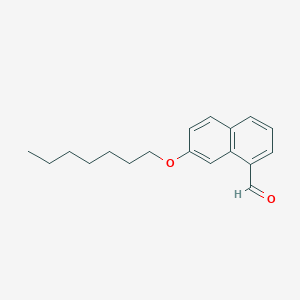
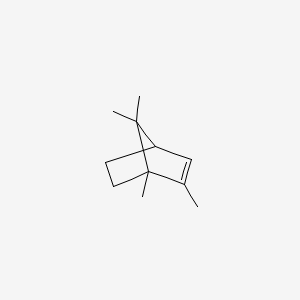

![tert-butyl N-[2-(2-methylpropylamino)ethyl]carbamate](/img/structure/B13872688.png)
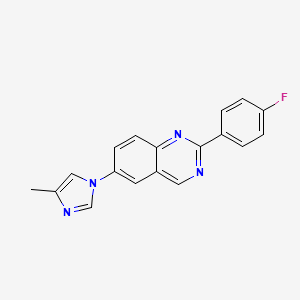
![4-chloro-6-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872692.png)
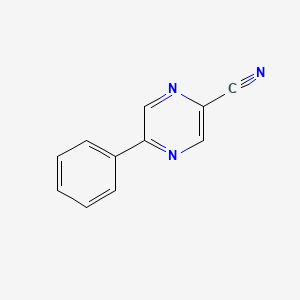
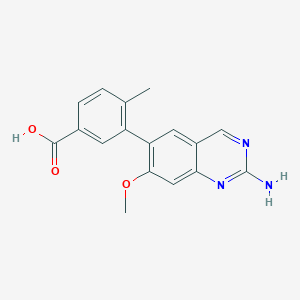
![N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide](/img/structure/B13872700.png)

